molecular formula C17H25BFNO3 B2945998 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide CAS No. 2246643-10-5

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B2945998
CAS No.: 2246643-10-5
M. Wt: 321.2
InChI Key: YGLJCQDVZANFFP-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide is a boric acid derivative with significant potential in various scientific and industrial applications. This compound features a fluorine atom and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a two-step substitution reaction. The first step involves the reaction of 2-fluoro-4-bromophenyl with tetramethyl-1,3,2-dioxaborolan-2-yl to form the intermediate boronic acid derivative. The second step involves the amidation of the intermediate with 3-methylbutanoic acid under suitable conditions, such as the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The boronic acid group can be reduced to form a borane derivative.

  • Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions are typically carried out using strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Fluorinated derivatives such as N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide oxide.

  • Reduction: Borane derivatives such as this compound borane.

  • Substitution: Substituted phenyl derivatives such as this compound halide.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

  • Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-bromo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)pivalamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxin-2-yl)phenyl)-3-methylbutanamide

Uniqueness: N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide stands out due to its unique combination of fluorine and boronic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BFNO3/c1-11(2)9-15(21)20-14-8-7-12(10-13(14)19)18-22-16(3,4)17(5,6)23-18/h7-8,10-11H,9H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLJCQDVZANFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)CC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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